molecular formula C8H13N3O2S B13256354 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13256354
M. Wt: 215.28 g/mol
InChI Key: BSEHIVHORVDPLB-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide ( 41466-78-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H13N3O2S and a molecular weight of 215.27 , this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure features a hydrazinyl group and a N,N-dimethyl sulfonamide moiety attached to a benzene ring, making it a versatile intermediate for the synthesis of more complex molecules . The hydrazine functional group is particularly useful in the formation of heterocycles and other nitrogen-containing compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use . Researchers can identify the compound by its SMILES notation, O=S(C1=CC=C(NN)C=C1)(N(C)C)=O . For laboratory handling, please refer to the safety data sheet for appropriate personal protective equipment and handling procedures.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

4-hydrazinyl-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3

InChI Key

BSEHIVHORVDPLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

Preparation Methods

Direct Hydrazination of 4-Chlorobenzenesulfonamide Derivatives

One of the most established routes involves nucleophilic substitution of a sulfonamide bearing a suitable leaving group, such as 4-chlorobenzenesulfonamide, with hydrazine hydrate. This method is well-documented in patent EP0919546B1 and related literature.

Procedure:

  • Starting Material: 4-chlorobenzenesulfonamide
  • Reagent: Hydrazine hydrate (excess, typically 10-15 molar equivalents)
  • Reaction Conditions:
    • Temperature: Reflux at approximately 121°C
    • Duration: Extended reaction times, often around 40-48 hours
    • Equipment: Glass reactor with reflux condenser, magnetic stirrer, and temperature control
  • Process:
    • The sulfonamide is dissolved in water or an appropriate solvent.
    • Hydrazine hydrate is added dropwise or directly, maintaining vigorous stirring.
    • The mixture is heated to reflux, ensuring complete substitution.
    • After completion, the mixture is cooled, and the product is crystallized by cooling and filtration.

Key Points:

  • The reaction yields the hydrazine derivative with high conversion (~93%).
  • Post-reaction purification involves filtration, washing with water and methanol, and drying.
  • The process minimizes hydrazine residuals, with titration confirming low residual hydrazine (<0.1%).

Data Table:

Parameter Value
Starting material 4-chlorobenzenesulfonamide
Hydrazine hydrate molar ratio 10-15:1
Temperature ~121°C
Reaction time 40-48 hours
Yield ~93%

Hydrazination via Nucleophilic Substitution on Sulfonamide Derivatives

Another method involves preparing a sulfonamide intermediate, such as N-(4-(hydrazinecarbonyl)phenyl) benzenesulfonamide, followed by hydrazine treatment to introduce the hydrazino group.

Procedure:

  • Step 1: Synthesis of N-(4-(hydrazinecarbonyl)phenyl) benzenesulfonamide

    • React 4-(phenylsulfonamido)benzoate with hydrazine hydrate in ethanol.
    • Nucleophilic attack on the ester carbonyl forms the hydrazine derivative.
  • Step 2: Hydrazine substitution

    • The intermediate is treated with excess hydrazine hydrate under reflux conditions.
    • Reaction proceeds via nucleophilic attack, replacing the ester group with hydrazine.

Notes:

  • IR, NMR, and mass spectrometry confirm the structure.
  • The process yields high purity hydrazine derivatives suitable for further functionalization.

Hydrazine Hydrate and Diazotization Methods

A notable approach involves diazotization of aromatic amines followed by reduction to hydrazines, as detailed in patent CN110256304A.

Procedure:

  • Diazotization:
    • Aromatic amine (e.g., amino-benzenesulfonamide) is treated with sodium nitrite in acidic conditions at low temperature (~0°C).
  • Reduction:
    • The diazonium salt is reduced with stannous chloride or hydrazine to form the hydrazine derivative.
  • Final step:
    • The hydrazine hydrochloride is isolated by filtration and recrystallization.

Advantages:

  • Suitable for industrial-scale production.
  • Provides high yields and purity.

Reaction Conditions:

Parameter Value
Molar ratio (hydrazine hydrate to starting amine) ~10:1
Temperature 0–5°C during diazotization, reflux during reduction
Reaction time Several hours

Preparation via Hydrazone Formation and Cyclization

Recent synthetic strategies involve forming hydrazones followed by cyclization to the sulfonamide hydrazine.

Method:

  • Condensation of sulfonamide derivatives with aldehydes to form hydrazones.
  • Cyclization under acidic or basic conditions yields the hydrazinyl compound.

Note: This method is more complex and often used for derivatization rather than direct synthesis.

Summary of Key Reaction Parameters

Method Reagents Temperature Reaction Time Yield Remarks
Nucleophilic substitution 4-chlorobenzenesulfonamide + hydrazine hydrate ~121°C 40–48 hours ~93% Widely used, scalable
Hydrazination of ester derivatives Aromatic sulfonamide esters + hydrazine hydrate Reflux Several hours High Requires prior ester synthesis
Diazotization and reduction Aromatic amines + NaNO2 + hydrazine 0°C (diazotization), reflux Several hours High Suitable for industrial scale

Chemical Reactions Analysis

Hydrazine Substitution

Reacting 4-chlorobenzenesulfonamide derivatives with excess hydrazine monohydrate under reflux:

ParameterConditionsYieldSource
Mole Ratio Hydrazine:sulfonamide = 5:1–10:175–85%
Temperature 119–121°C (reflux)
Solvent Water or ethanol
Reaction Time 40–50 hours

This method avoids intermediates and directly substitutes chlorine with hydrazine .

Diazotization-Reduction Pathway

4-Amino-N,N-dimethylbenzenesulfonamide undergoes diazotization with NaNO₂/HCl at 0°C, followed by reduction with SnCl₂ to yield the hydrazinyl derivative :

text
4-Amino-sulfonamide → Diazonium salt → Hydrazinyl product (LC-ES/MS m/z 216 [M+H]⁺)

Yield : ~80% crude product .

Reactivity with Carbonyl Compounds

The hydrazinyl group reacts with aldehydes/ketones to form hydrazones, critical for synthesizing heterocycles:

Carbonyl SubstrateConditionsProduct TypeNotes
Aldehydes Ethanol, 60°C, 4–6 hoursArylhydrazonespH 5–6, ~70% yield
Ketones Methanol, reflux, 8 hoursCyclic hydrazidesCatalyst: AcOH

These reactions exploit the nucleophilic -NH-NH₂ group for condensation.

Nucleophilic Substitution

The hydrazinyl group participates in SN reactions with electrophiles:

ElectrophileConditionsProductYieldSource
Alkyl Halides DMF, 80°C, 12 hoursN-Alkylated derivatives60–75%
Acyl Chlorides CH₂Cl₂, 0°C → RT, 2 hoursAcylhydrazines85–90%

Cyclization Reactions

Under acidic or oxidative conditions, the compound forms nitrogen-containing heterocycles:

Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,2,3-triazoles:
Catalyst : CuI (5 mol%) | Solvent : THF | Yield : 78%.

Oxidation and Redox Behavior

Electrochemical studies reveal oxidation peaks at +0.85 V (vs. Ag/AgCl) in aqueous ethanol, attributed to hydrazine-to-azo oxidation . Controlled potentials enable selective functionalization .

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis:

ParameterValueOutcomeSource
Residence Time 30 minutes95% conversion
Temperature 130°CReduced side products
Pressure 10 barEnhanced mass transfer

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and dimethylamine .

  • Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in strong acids/bases.

Scientific Research Applications

4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • The hydrazinyl group in the target compound is distinct from formyl/acetyl groups, enabling unique reactivity (e.g., coordination with metals or participation in diazo coupling).
  • Triazinyl derivatives (e.g., compounds 4 and 9 in ) exhibit modular synthesis via stepwise substitution, achieving yields >85% .

Physical and Spectroscopic Properties

Critical data from analogous compounds:

Compound Melting Point (°C) IR Absorption (cm⁻¹) NMR Features (¹H/¹³C) Reference
4-Formyl-N,N-dimethylbenzene-1-sulfonamide Not reported Not provided δ 10.12 (CHO), 2.75 (N(CH₃)₂)
Triazinyl-sulfonamide (Compound 4 ) 254–256 1388 (S=O), 1515 (C=N) Not reported
Triazinyl-sulfonamide (Compound 9 ) 112–113 1390 (S=O), 1596 (C=N) Not reported
Thiadiazole-hydrazineylidene sulfonamide (7a–c) Not reported ~3300 (N-H), 1650 (C=N) Aromatic protons at δ 7.5–8.5

Key Observations :

  • Melting points vary significantly with substituent bulk and hydrogen-bonding capacity (e.g., triazinyl derivatives with higher symmetry exhibit higher melting points).
  • IR data consistently show S=O stretches near 1380–1390 cm⁻¹ and C=N/C=O vibrations depending on substituents .

Key Observations :

  • Hydrazine-derived sulfonamides (e.g., ’s 7a–c) show potent cytotoxicity, suggesting the hydrazinyl group may enhance bioactivity via chelation or redox modulation .
  • Formyl and acetyl derivatives are often intermediates for further functionalization in drug discovery .

Structural and Functional Advantages of 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

  • Reactivity : The hydrazinyl group enables conjugation with carbonyl compounds (e.g., forming hydrazones) or metal coordination, useful in catalysis or sensor design.
  • Solubility: Dimethylamino groups enhance solubility in polar solvents compared to non-polar substituents (e.g., acetyl).
  • Pharmacological Potential: Analogous hydrazine derivatives demonstrate cytotoxicity and enzyme inhibition, positioning this compound for anticancer or antimicrobial studies .

Biological Activity

4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide, often referred to in literature as a sulfonamide compound, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine group attached to a dimethyl-substituted benzene ring along with a sulfonamide functional group. This unique combination of functional groups contributes to its biological activity and versatility in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways, contributing to its antimicrobial and anticancer effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, which underlies its antibacterial properties.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer effects by modulating pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by disrupting folate synthesis.

Anticancer Effects

Research indicates that this compound may possess anticancer properties. For instance, studies have shown that derivatives of similar sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Activity

Emerging evidence suggests that this compound may also exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

In Vitro Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : In vitro assays have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the bacterial strain tested.
  • Cytotoxicity Against Cancer Cells : In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition compared to control groups .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique position of this compound in terms of biological activity:

Compound NameStructure FeaturesUnique Aspects
4-AminobenzenesulfonamideContains an amine instead of a hydrazineCommonly used as an antibacterial agent
N,N-DimethylbenzenesulfonamideLacks the hydrazine moietyUsed primarily in industrial applications
4-HydrazinobenzenesulfonamideSimilar hydrazine structure but different substituentsPotentially different biological activity profiles
4-SulfamoylphenylhydrazineContains a sulfonyl groupInvestigated for unique pharmacological properties

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide?

Answer:
The synthesis typically involves a two-step protocol:

Sulfonamide Formation: React N,N-dimethylamine with a benzenesulfonyl chloride derivative under basic conditions (e.g., aqueous sodium carbonate) to form N,N-dimethylbenzenesulfonamide .

Hydrazine Substitution: Introduce the hydrazinyl group via nucleophilic substitution or condensation. For example, treat the intermediate with hydrazine hydrate under controlled pH (pH 8–9) to avoid over-substitution.
Purification: Crystallization from methanol or ethanol yields the pure product. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • IR Spectroscopy: Identify the N–H stretch of the hydrazinyl group (~3260 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • ¹H NMR: Key signals include:
    • Hydrazinyl NH protons: δ 6.8–7.2 ppm (broad, exchangeable).
    • N,N-dimethyl groups: δ 2.8–3.1 ppm (singlet, 6H).
    • Aromatic protons: δ 7.3–7.8 ppm (multiplet, 4H) .
  • LC-MS: Confirm molecular weight ([M+H]⁺ expected at m/z 229.1) and purity (>95%) .

Advanced: How does the hydrazinyl group influence the compound’s electronic properties and reactivity?

Answer:
The hydrazinyl group acts as a strong electron donor due to its lone pair on the nitrogen, which:

  • Enhances Nucleophilicity: Facilitates reactions with electrophiles (e.g., aldehydes in Schiff base formation) .
  • Alters Redox Behavior: Increases susceptibility to oxidation, forming diazenium or nitrosamine derivatives under oxidative conditions (e.g., H₂O₂/Fe³⁺) .
    Computational Insight: Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) reveal localized electron density on the hydrazine moiety, corroborating its reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:
Contradictions often arise from:

  • Structural Analogues: Minor substituent changes (e.g., cycloheptyl vs. cyclohexyl groups) drastically alter bioactivity .
  • Assay Variability: Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms (e.g., carbonic anhydrase II vs. IX) .
    Resolution Strategies:
  • Comparative SAR Studies: Systematically vary substituents and test against uniform biological targets .
  • In Silico Docking: Use tools like AutoDock Vina to predict binding modes and validate with mutagenesis studies (e.g., replacing key residues in enzyme active sites) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
  • pH Sensitivity: Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming sulfonic acid or desulfonylated byproducts .
  • Light Sensitivity: Protect from UV exposure to avoid photolytic cleavage of the N–S bond .

Advanced: What computational approaches are suitable for modeling this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) using GROMACS .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study electron transfer processes during enzyme inhibition (e.g., with carbonic anhydrase) .
  • ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.2, moderate blood-brain barrier permeability) .

Basic: What are common impurities or byproducts observed during synthesis, and how are they mitigated?

Answer:

  • Major Impurities:
    • N,N-Dimethylbenzenesulfonamide (unreacted starting material).
    • 4-Nitrobenzenesulfonamide (oxidation byproduct).
  • Mitigation:
    • Chromatographic Purification: Use silica gel column chromatography (ethyl acetate/hexane gradient).
    • Recrystallization: Selectively isolate the product from methanol .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify critical interactions (e.g., hydrogen bonds with Thr199) .

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